2,4-Dichloro-5-cyclopropylpyrimidine

CAS No.: 1190379-86-2

Cat. No.: VC2842987

Molecular Formula: C7H6Cl2N2

Molecular Weight: 189.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1190379-86-2 |

|---|---|

| Molecular Formula | C7H6Cl2N2 |

| Molecular Weight | 189.04 g/mol |

| IUPAC Name | 2,4-dichloro-5-cyclopropylpyrimidine |

| Standard InChI | InChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 |

| Standard InChI Key | KKSKKVUKDFJQMS-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CN=C(N=C2Cl)Cl |

| Canonical SMILES | C1CC1C2=CN=C(N=C2Cl)Cl |

Introduction

Chemical Properties and Structure

Physical and Chemical Identification

2,4-Dichloro-5-cyclopropylpyrimidine is identified by its unique Chemical Abstracts Service (CAS) registry number 1190379-86-2 . Its molecular formula is C7H6Cl2N2 with a corresponding molecular weight of 189.04 g/mol . The compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2,4-dichloro-5-cyclopropylpyrimidine . Commercial preparations of this compound typically have a purity of ≥95% . Table 1 summarizes the key identification parameters and physical properties of this compound.

Table 1: Chemical Identification and Physical Properties of 2,4-Dichloro-5-cyclopropylpyrimidine

| Parameter | Value |

|---|---|

| CAS Number | 1190379-86-2 |

| Molecular Formula | C7H6Cl2N2 |

| Molecular Weight | 189.04 g/mol |

| IUPAC Name | 2,4-dichloro-5-cyclopropylpyrimidine |

| Commercial Purity | ≥95% |

Structural Characteristics

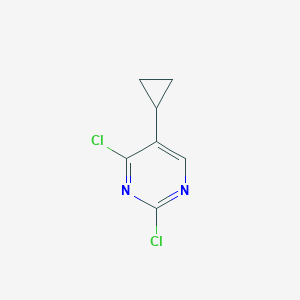

The structure of 2,4-Dichloro-5-cyclopropylpyrimidine features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. The chlorine atoms are located at positions 2 and 4, while the cyclopropyl group is attached at position 5. This arrangement creates a unique electronic environment that influences the compound's reactivity and potential interactions with biological systems. The structural information is further characterized by various chemical identifiers as presented in Table 2.

Table 2: Structural Information of 2,4-Dichloro-5-cyclopropylpyrimidine

| Parameter | Value |

|---|---|

| InChI | InChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 |

| InChIKey | KKSKKVUKDFJQMS-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CN=C(N=C2Cl)Cl |

| MDL Number | MFCD18533532 |

Synthesis Methods

General Synthetic Approaches

The synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine typically involves strategic approaches that can efficiently introduce the key structural features: the pyrimidine core, two chlorine atoms at positions 2 and 4, and the cyclopropyl group at position 5. While specific industrial production methods may vary and often remain proprietary, several general synthetic routes have been established in the scientific literature.

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

One of the most significant aspects of 2,4-Dichloro-5-cyclopropylpyrimidine's chemical behavior is its reactivity toward nucleophilic substitution reactions. The presence of two chlorine atoms on the pyrimidine ring significantly enhances its susceptibility to nucleophilic attack, making it an excellent substrate for introducing various functional groups through selective substitution reactions . This reactivity is particularly valuable in the context of medicinal chemistry and agrochemical development, where structural diversification is often necessary for optimizing biological activity.

The chlorine atoms at positions 2 and 4 typically exhibit differential reactivity, with the chlorine at position 4 generally being more reactive toward nucleophilic attack than the one at position 2. This differential reactivity allows for regioselective substitution, enabling the synthesis of mono-substituted intermediates that can be further functionalized in a controlled manner. Various nucleophiles, including amines, thiols, alcohols, and organometallic reagents, can be employed in these substitution reactions, leading to a diverse array of derivatives with different properties and potential applications.

The selectivity and efficiency of these nucleophilic substitution reactions can be influenced by factors such as reaction conditions, solvent choice, temperature, and the nature of the nucleophile. Understanding these parameters is crucial for developing optimal synthetic strategies for specific target compounds based on the 2,4-Dichloro-5-cyclopropylpyrimidine scaffold.

Influence of the Cyclopropyl Group

The cyclopropyl group also contributes to the three-dimensional structure of the molecule, creating specific spatial arrangements that can impact interactions with biological targets. This conformational constraint is particularly relevant in medicinal chemistry, where the precise positioning of functional groups can significantly affect binding affinity and selectivity for protein targets. Additionally, the lipophilic nature of the cyclopropyl group can enhance membrane permeability and influence other pharmacokinetic properties of derived compounds.

In some cases, the cyclopropyl group itself may undergo specific reactions under certain conditions, such as ring-opening reactions in the presence of strong acids or specific catalysts. These transformations provide additional opportunities for structural diversification and the creation of novel derivatives with potentially unique properties.

Applications in Pharmaceutical Development

Role as a Key Intermediate

2,4-Dichloro-5-cyclopropylpyrimidine serves as a key intermediate in the development of pharmaceuticals, particularly those targeting various biological pathways . The pyrimidine scaffold is present in numerous bioactive compounds, including antimicrobials, antimetabolites, kinase inhibitors, and other therapeutic agents. The specific substitution pattern of 2,4-Dichloro-5-cyclopropylpyrimidine allows for selective modifications to create drug candidates with tailored properties for specific therapeutic applications.

The versatility of this compound in pharmaceutical development stems from its ability to serve as a starting point for creating molecules with specific binding interactions with biological targets. The reactive chlorine atoms provide sites for introducing various pharmacophoric groups that can engage in hydrogen bonding, ionic interactions, or other binding modes with target proteins. Meanwhile, the cyclopropyl group can contribute to binding affinity through hydrophobic interactions or specific geometric constraints that complement the binding pocket of the target.

Through systematic structural modifications of the 2,4-Dichloro-5-cyclopropylpyrimidine scaffold, researchers can develop structure-activity relationships that guide the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. This rational approach to drug design has proven valuable in various therapeutic areas, highlighting the importance of this versatile building block in medicinal chemistry.

Examples of Pharmaceutical Applications

Research in pyrimidine-based compounds, including those derived from structures similar to 2,4-Dichloro-5-cyclopropylpyrimidine, has led to the development of various drug candidates and approved medications. While specific examples directly derived from 2,4-Dichloro-5-cyclopropylpyrimidine may be limited in the available literature, related pyrimidine derivatives have shown potential in areas such as cancer therapy, antiviral treatments, and other medical applications.

Some studies have explored the potential of substituted pyrimidines as kinase inhibitors, which could be relevant for various disease conditions where dysregulated kinase activity plays a role . The ability to selectively target specific kinases through careful structural design makes pyrimidine derivatives valuable candidates for developing targeted therapies with improved safety profiles compared to less selective approaches.

The ongoing research into derivatives of 2,4-Dichloro-5-cyclopropylpyrimidine and related compounds continues to expand our understanding of their therapeutic potential and may lead to the identification of novel drug candidates for addressing unmet medical needs in various disease areas.

Applications in Agrochemical Research

Development of Crop Protection Products

In addition to its pharmaceutical applications, 2,4-Dichloro-5-cyclopropylpyrimidine has significant potential in the development of agrochemicals, particularly crop protection products . The pyrimidine scaffold is found in various pesticides, herbicides, and fungicides, indicating the relevance of this structural motif in agricultural chemistry. The specific features of 2,4-Dichloro-5-cyclopropylpyrimidine, including its reactive chlorine atoms and structurally rigid cyclopropyl group, make it a valuable starting point for creating compounds with activity against plant pathogens, insect pests, or weeds.

The development of agrochemicals based on the 2,4-Dichloro-5-cyclopropylpyrimidine scaffold typically involves similar structural modification strategies as those employed in pharmaceutical research. By introducing specific functional groups at the reactive positions, researchers can create compounds with targeted activity against agricultural pests while minimizing impacts on beneficial organisms and the environment. This selective approach is essential for developing modern crop protection products that meet stringent safety and environmental standards.

Structure-Activity Relationships in Agrochemicals

Understanding the relationship between chemical structure and biological activity is crucial for the rational design of effective agrochemicals. By systematically modifying the 2,4-Dichloro-5-cyclopropylpyrimidine scaffold and evaluating the resulting biological effects, researchers can identify key structural features that contribute to desired activities such as insecticidal, fungicidal, or herbicidal effects.

Future Research Directions

Advances in Synthetic Methodology

Ongoing research in the field of organic synthesis continues to explore improved methods for the preparation of 2,4-Dichloro-5-cyclopropylpyrimidine and related compounds. These efforts focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes that can be scaled up for industrial production. Advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic methods may offer advantages in terms of reaction efficiency, selectivity, and environmental impact.

Additionally, research into stereoselective synthesis may become relevant if specific stereoisomers of derivatives show enhanced biological activity. The development of novel catalysts and reaction conditions for selective functionalization of the pyrimidine scaffold represents another area of potential advancement in this field.

Expansion of Applications and Derivative Development

Future research is likely to continue exploring the potential applications of 2,4-Dichloro-5-cyclopropylpyrimidine and its derivatives in various fields. In medicinal chemistry, there is ongoing interest in developing novel pyrimidine-based compounds with improved therapeutic profiles for conditions such as cancer, infectious diseases, and other medical conditions. Similarly, in agrochemical research, efforts to create more selective and environmentally friendly crop protection products based on this scaffold are likely to continue.

The development of computational methods for predicting structure-activity relationships and molecular interactions may accelerate the discovery of novel applications for 2,4-Dichloro-5-cyclopropylpyrimidine derivatives. Integration of these computational approaches with experimental validation represents a powerful strategy for identifying promising new compounds with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume